molecular formula C8H5F4NO3 B15309785 (S)-2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol

(S)-2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol

Cat. No.: B15309785
M. Wt: 239.12 g/mol
InChI Key: NGTNOBHYSZBVAP-ZETCQYMHSA-N
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Description

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the reaction of 3-fluoro-4-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the (1S) enantiomer.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanone.

    Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers with specific functionalities.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct chemical structure.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol: Lacks the additional fluorine atom on the phenyl ring.

    (1S)-2,2,2-trifluoro-1-(3-chloro-4-nitrophenyl)ethan-1-ol: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, along with an additional fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H/t7-/m0/s1

InChI Key

NGTNOBHYSZBVAP-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-]

Origin of Product

United States

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